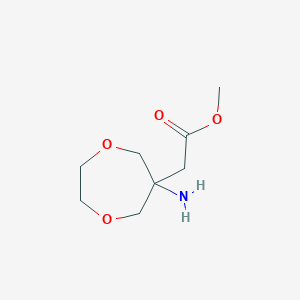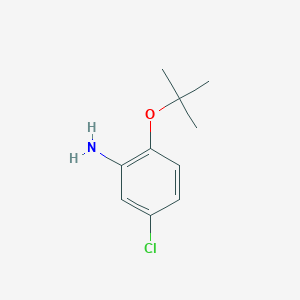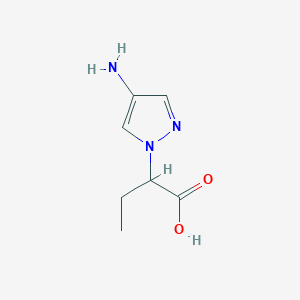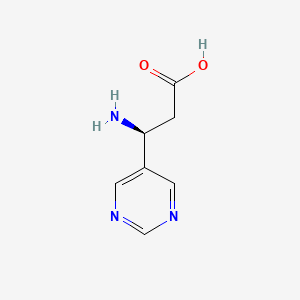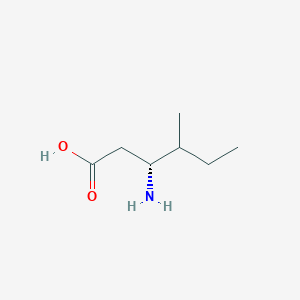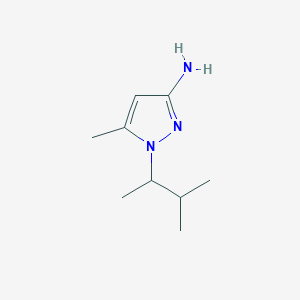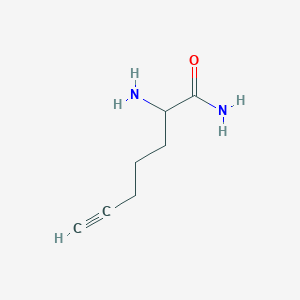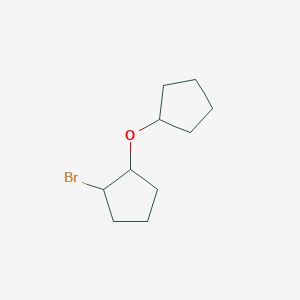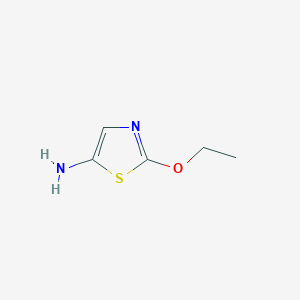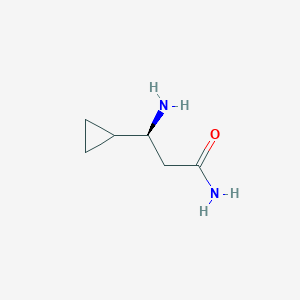
(3S)-3-Amino-3-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-cyclopropylpropanamide: is an organic compound with the molecular formula C6H11NO It features a cyclopropyl group attached to the third carbon of a propanamide backbone, with an amino group also attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Chiral Synthesis: One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, starting from a cyclopropylcarboxylic acid derivative, the compound can be synthesized through a series of steps including amide formation, reduction, and chiral resolution.
Amidation Reaction: Another method involves the direct amidation of cyclopropylacetic acid with an appropriate amine under dehydrating conditions to form the desired amide.
Industrial Production Methods: Industrial production of (3S)-3-Amino-3-cyclopropylpropanamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3S)-3-Amino-3-cyclopropylpropanamide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form cyclopropylpropanamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopropylpropanone derivatives.
Reduction: Formation of cyclopropylpropanamine.
Substitution: Formation of various substituted cyclopropylpropanamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: (3S)-3-Amino-3-cyclopropylpropanamide is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which (3S)-3-Amino-3-cyclopropylpropanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
(3S)-3-Amino-3-cyclopropylpropanol: Similar structure but with a hydroxyl group instead of an amide.
(3S)-3-Amino-3-cyclopropylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
(3S)-3-Amino-3-cyclopropylpropylamine: Similar structure but with an amine group instead of an amide.
Uniqueness:
Structural Features: The presence of both an amino group and a cyclopropyl group in the same molecule provides unique reactivity and binding properties.
Stereochemistry: The specific (3S) configuration is crucial for its biological activity and interaction with molecular targets.
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-cyclopropylpropanamide |
InChI |
InChI=1S/C6H12N2O/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H2,8,9)/t5-/m0/s1 |
Clave InChI |
IICYYEZVHXZOGL-YFKPBYRVSA-N |
SMILES isomérico |
C1CC1[C@H](CC(=O)N)N |
SMILES canónico |
C1CC1C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)
